3-(Dimethylamino)-D-alanine
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Overview
Description
3-(Dimethylamino)-D-alanine is an organic compound characterized by the presence of a dimethylamino group attached to the alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-D-alanine typically involves the reaction of dimethylamine with alanine derivatives. One common method involves the use of dimethylamine and a suitable alanine precursor under controlled conditions to achieve the desired product. The reaction is usually carried out in a solvent such as toluene or dimethylformamide, and the temperature is maintained at around 70°C to 130°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple steps of purification and isolation to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-D-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
3-(Dimethylamino)-D-alanine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-D-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling .
Comparison with Similar Compounds
Similar Compounds
3-Dimethylaminoacrolein: An organic compound with similar functional groups but different structural properties.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used in peptide synthesis and has similar reactivity.
Dimethylaminopropylamine: Shares the dimethylamino group but differs in its overall structure and applications.
Uniqueness
3-(Dimethylamino)-D-alanine is unique due to its specific structural configuration and the presence of the alanine backbone, which imparts distinct biochemical properties
Properties
CAS No. |
206559-98-0 |
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Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(2R)-2-amino-3-(dimethylamino)propanoic acid |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)3-4(6)5(8)9/h4H,3,6H2,1-2H3,(H,8,9)/t4-/m1/s1 |
InChI Key |
KEZRWUUMKVVUPT-SCSAIBSYSA-N |
Isomeric SMILES |
CN(C)C[C@H](C(=O)O)N |
Canonical SMILES |
CN(C)CC(C(=O)O)N |
Origin of Product |
United States |
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